Dimethyl pyrazine-2,5-dicarboxylate
Overview
Description
Dimethyl pyrazine-2,5-dicarboxylate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyrazine, featuring two ester groups at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Dimethyl pyrazine-2,5-dicarboxylate is a complex compound that has been used in the synthesis of various metal complexes . The primary targets of this compound are metal ions, such as copper (II) and silver (I), where it acts as a ligand . The compound binds to these metal ions via its pyridine and pyrazine nitrogen atoms .
Mode of Action
The compound interacts with its targets (metal ions) through a bidentate coordination mode . In this mode, the compound binds to the metal ion via its pyridine and pyrazine nitrogen atoms . In certain complexes, the heterocyclic pyrazine ring of the compound can also act as a bridging ligand between two metal ions .
Pharmacokinetics
Its physical properties such as its melting point (1695-1701 °C) and boiling point (120-140 °C under 10-13 Torr pressure) have been reported .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For instance, when used as a ligand for the synthesis of copper (II) and silver (I) complexes, the resulting complexes have shown good antibacterial and antifungal properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been used to synthesize coordination compounds in water under ambient conditions, suggesting that it is stable and active in aqueous environments . Furthermore, the compound’s ability to form organogels suggests that it can respond to environmental stimuli such as temperature, fluorinion, and shear stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pyrazine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Pyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Dimethyl pyrazine-2,5-dicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazine-2,5-dicarboxylic acid: The parent compound, which lacks the ester groups.
Dimethyl pyrazine-2,6-dicarboxylate: A structural isomer with ester groups at the 2 and 6 positions.
Pyrazine-2,5-dicarboxamide: An amide derivative with different reactivity and applications.
Uniqueness: Dimethyl pyrazine-2,5-dicarboxylate is unique due to its specific ester functional groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly valuable in organic synthesis and material science .
Properties
IUPAC Name |
dimethyl pyrazine-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGTTXDDKDMEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333800 | |
Record name | Dimethyl pyrazine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13051-89-3 | |
Record name | Dimethyl pyrazine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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